molecular formula C30H31F3N8O3S B1682698 Das-dfgo-II CAS No. 903564-48-7

Das-dfgo-II

カタログ番号 B1682698
CAS番号: 903564-48-7
分子量: 640.7 g/mol
InChIキー: ANEBQUSWQAQFQB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Das-dfgo-II, also known as UM-164, is a highly potent inhibitor of c-Src with a Kd of 2.7 nM . It also potently inhibits p38α and p38β .


Synthesis Analysis

The synthesis of Das-dfgo-II involved the addition of a benzamide group to the meta-position of dasatinib’s distal phenyl, resulting in a potent Type II analog of dasatinib .


Molecular Structure Analysis

The molecular formula of Das-dfgo-II is C30H31F3N8O3S . The structure suggested that the addition of a benzamide group to the meta-position of dasatinib’s distal phenyl could result in a potent Type II analog of dasatinib .


Chemical Reactions Analysis

Das-dfgo-II was found to be antagonistic in both assays (BCR-Abl/BaF3 CI 75 = 1.11; Abl CETSA CI 95 = 2.18). These data demonstrate that matched kinase conformation is required for dual binding of allosteric and ATP-competitive inhibitors of Abl .


Physical And Chemical Properties Analysis

The molecular weight of Das-dfgo-II is 640.7 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 13 . The rotatable bond count is 9 .

科学的研究の応用

Glioma Treatment

Das-dfgo-II has been shown to suppress the proliferation, migration, and spheroid formation of glioma cells, and induce cell cycle arrest in the G1 phase . It triggers YAP translocation to the cytoplasm, reduces the activity of YAP, and decreases the expression levels of CYR61 and AXL, which are generally known as YAP target genes . This suggests that Das-dfgo-II exerts anti-tumor outcomes in glioma via the Hippo-YAP signaling pathway .

Breast Cancer Treatment

Das-dfgo-II is a dual inhibitor of c-Src and p38 MAPK, and has been a lead compound for targeting triple-negative breast cancer . It shows stronger binding to the active sites of Src compared with the conventional Src inhibitor Dasatinib .

Kinase Inhibition

Das-dfgo-II is a highly potent c-Src inhibitor that can bind to the inactive kinase conformation of c-Src . It is more potent than Dasatinib in its Src active site binding ability . This makes it a valuable tool in the study of kinase inhibition.

Conformation-Selective Inhibition

Das-dfgo-II is a conformation-selective inhibitor . It includes two Type II inhibitors that bind the DFG-out inactive conformation and two inhibitors that bind the αC-helix-out inactive conformation . This makes it useful in analyzing the impact that conformation-selective inhibitors have on target binding and kinome-wide selectivity .

Cell Experimentation

Das-dfgo-II has been used in cell experiments, where it was added to MDA-MB 231 and SUM 149 cells at a final concentration of 1 µM and incubated for 24 h . This suggests its potential use in various cell-based assays and experiments.

Drug Discovery

Given its potent inhibitory effects and selectivity, Das-dfgo-II is a promising candidate for drug discovery. Its unique properties make it an attractive target for further development and optimization .

将来の方向性

Future research could focus on further understanding the mechanism of action of Das-dfgo-II and its potential therapeutic applications .

特性

IUPAC Name

2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31F3N8O3S/c1-18-6-7-22(37-27(43)20-4-3-5-21(14-20)30(31,32)33)15-23(18)38-28(44)24-17-34-29(45-24)39-25-16-26(36-19(2)35-25)41-10-8-40(9-11-41)12-13-42/h3-7,14-17,42H,8-13H2,1-2H3,(H,37,43)(H,38,44)(H,34,35,36,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEBQUSWQAQFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CN=C(S3)NC4=CC(=NC(=N4)C)N5CCN(CC5)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31F3N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Das-dfgo-II

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Das-dfgo-II
Reactant of Route 2
Reactant of Route 2
Das-dfgo-II
Reactant of Route 3
Das-dfgo-II
Reactant of Route 4
Reactant of Route 4
Das-dfgo-II
Reactant of Route 5
Das-dfgo-II
Reactant of Route 6
Das-dfgo-II

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。